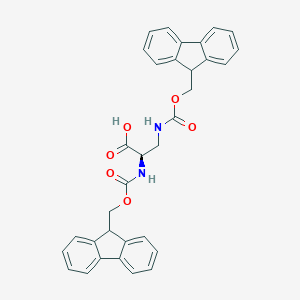

Acide di-Fmoc-D-alpha,béta-diaminopropionique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(R)-2,3-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid, also known as (R)-2,3-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid, is a useful research compound. Its molecular formula is C33H28N2O6 and its molecular weight is 548,59 g/mole. The purity is usually 95%.

BenchChem offers high-quality (R)-2,3-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2,3-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Formation d'hydrogel

Le composé a été utilisé pour construire des hydrogels . Les hydrogels ont un large éventail d'applications, notamment la délivrance de médicaments, l'ingénierie tissulaire et la cicatrisation des plaies .

Gélification ambidextre contrôlée par le pH

Le composé présente une gélification ambidextre contrôlée par le pH, ce qui signifie qu'il peut former à la fois des hydrogels et des organogels à différentes valeurs de pH . Cette propriété est significative parmi les gélateurs et pourrait être utile dans diverses applications où des matériaux sensibles au pH sont nécessaires .

Haute stabilité thermique

Le composé a une haute stabilité thermique, même à faible concentration minimale d'hydrogelation . Cela le rend adapté aux applications qui nécessitent des matériaux stables dans des conditions de haute température .

Propriétés d'élimination des colorants

Le composé s'est avéré avoir des propriétés d'élimination des colorants . Cela pourrait le rendre utile dans les applications environnementales, telles que le traitement de l'eau .

Support médicamenteux

Le composé a été utilisé comme support médicamenteux . Cela pourrait être particulièrement utile dans les applications de délivrance ciblée de médicaments

Activité Biologique

(R)-2,3-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid is a complex organic compound with significant implications in medicinal chemistry and peptide synthesis. This compound, also known by its CAS number 17040128, features a fluorenylmethoxycarbonyl (Fmoc) protecting group and is utilized primarily as a building block in the synthesis of bioactive peptides.

Chemical Structure and Properties

- Molecular Formula : C33H28N2O6

- Molecular Weight : 572.58 g/mol

- IUPAC Name : (R)-2,3-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid

- CAS Number : 17040128

The presence of the Fmoc group is crucial for protecting amino acids during coupling reactions in peptide synthesis, which allows for the selective formation of peptide bonds without unwanted side reactions.

The biological activity of (R)-2,3-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid is primarily linked to its role in peptide synthesis. The Fmoc group facilitates the protection of amino groups, which is essential for creating stable and functional peptides. The compound's mechanism of action can be summarized as follows:

- Protection of Amino Groups : The Fmoc group prevents side reactions during peptide synthesis.

- Formation of Peptide Bonds : Through coupling reactions with other amino acids or derivatives, it contributes to the formation of bioactive peptides.

- Interaction with Biological Targets : The final peptides synthesized using this compound can interact with various biological macromolecules, influencing biochemical pathways.

Pharmacological Potential

Compounds similar to (R)-2,3-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid often exhibit significant pharmacological activities. Research has shown that peptides synthesized from such building blocks can have various therapeutic effects, including:

- Antimicrobial Activity : Certain peptides demonstrate the ability to inhibit bacterial growth.

- Anticancer Properties : Some synthesized peptides have been shown to selectively target cancer cells.

- Neuroprotective Effects : Peptides can also exhibit protective effects on neuronal cells.

Case Studies and Research Findings

Several studies have evaluated the biological activity and therapeutic potential of peptides synthesized using (R)-2,3-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid as a building block:

-

Peptide Synthesis and Antimicrobial Activity :

- A study synthesized a series of antimicrobial peptides using (R)-2,3-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid and evaluated their efficacy against various bacterial strains. Results indicated that certain peptides exhibited potent antibacterial activity with minimal cytotoxicity towards mammalian cells.

-

Anticancer Peptides :

- Research focused on synthesizing anticancer peptides that included (R)-2,3-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid showed promising results in vitro against several cancer cell lines. The IC50 values ranged from 10 to 50 µM, indicating significant potential for further development.

-

Neuroprotective Peptides :

- Another study investigated neuroprotective peptides synthesized with this compound. The findings suggested that these peptides could reduce oxidative stress in neuronal cells, supporting their potential use in neurodegenerative disease therapies.

Comparative Analysis of Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| Fmoc-Amino Acid | Fmoc-Amino Acid | Directly used in peptide synthesis |

| Boc-Amino Acid | Boc-Amino Acid | Different protection strategy affecting reactivity |

| Acetylated Amino Acid | Acetylated Amino Acid | Varies in solubility and reactivity |

The structural diversity among these compounds allows for tailored modifications in drug design and peptide synthesis.

Propriétés

IUPAC Name |

(2R)-2,3-bis(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H28N2O6/c36-31(37)30(35-33(39)41-19-29-26-15-7-3-11-22(26)23-12-4-8-16-27(23)29)17-34-32(38)40-18-28-24-13-5-1-9-20(24)21-10-2-6-14-25(21)28/h1-16,28-30H,17-19H2,(H,34,38)(H,35,39)(H,36,37)/t30-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEEGOSWFFHSPHM-SSEXGKCCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H28N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.